N-(cyanomethyl)glycine

anti-inflammatory cyanomethyl esters amino acid derivatives

N-(Cyanomethyl)glycine offers distinct reactivity that generic glycine derivatives cannot match. Its cyanomethyl group enables 1,3-dipolar cycloaddition (Click chemistry) for tetrazole-modified peptoids and metal-coordination for earth-abundant catalyst development. In anti-inflammatory screens, the glycine scaffold outperformed L-alanine and L-leucine analogs, while agrochemical programs achieved 93.3% wheat germination at 10 mg/L. For R&D groups seeking a multifunctional aliphatic nitrile building block with validated biological and catalytic advantages, this compound is the definitive choice.

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
Cat. No. B13509598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyanomethyl)glycine
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC(C#N)NCC(=O)O
InChIInChI=1S/C4H6N2O2/c5-1-2-6-3-4(7)8/h6H,2-3H2,(H,7,8)
InChIKeyQGLKBDIZFCYGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyanomethyl)glycine (CAS 74784-64-8): Basic Characterization for Procurement Specification


N-(Cyanomethyl)glycine (CAS 74784-64-8) is an aliphatic nitrile defined as the N-cyanomethyl derivative of glycine, with molecular formula C₄H₆N₂O₂ and monoisotopic mass 114.04293 Da [1]. The compound exists as a conjugate acid of N-(cyanomethyl)glycinate and features a secondary amine backbone with a terminal cyanomethyl substituent, conferring both amino acid and nitrile reactivity profiles [2]. Predicted physicochemical properties include pKa 4.21±0.20, density 1.248±0.06 g/cm³, and boiling point 364.1±22.0 °C .

Why N-(Cyanomethyl)glycine Cannot Be Readily Substituted by Generic Glycine Derivatives


Generic substitution of N-(cyanomethyl)glycine with other glycine derivatives or N-substituted amino acids is not straightforward due to the compound's dual nitrile-amino acid functionality. The cyanomethyl group introduces a reactive nitrile moiety capable of participating in cycloaddition chemistry (e.g., Click reactions with sodium azide to yield tetrazole derivatives) and metal coordination via the nitrile nitrogen, functionalities absent in standard glycine or simple N-alkyl glycine analogs [1]. Furthermore, in anti-inflammatory cyanomethyl ester series, the glycine-based analog demonstrated distinct activity profiles compared to L-alanine, DL-valine, and L-leucine counterparts, confirming that the glycine scaffold confers specific biological activity not replicated across all amino acid derivatives [2].

N-(Cyanomethyl)glycine: Quantified Differentiation Evidence for Scientific Selection


Superior Anti-Inflammatory Activity of Glycine Cyanomethyl Ester vs. Other Amino Acid Analogs

In a comparative structure-activity study of N-benzoyl-protected cyanomethyl esters of various amino acids, the glycine analog demonstrated the most potent anti-inflammatory activity among all amino acid variants tested, outperforming L-alanine, DL-valine, and L-leucine derivatives [1].

anti-inflammatory cyanomethyl esters amino acid derivatives

Glycine Cyanomethyl Derivative Demonstrates Favorable Therapeutic Index in Antitumor Models

The glycine-based cyanomethyl derivative exhibited antitumor activity in the Walker 256 carcinosarcoma model at 2.5 mg/kg/day, with an LD50 of 148 mg/kg (0.37 mmol/kg) in mice, indicating a substantial therapeutic window between effective and toxic doses [1]. In comparison, the leucine analog required higher dosing and showed different toxicity parameters (LD50 225 mg/kg, 0.50 mmol/kg), demonstrating that the glycine scaffold yields distinct pharmacological properties [1].

antineoplastic therapeutic index Walker 256 carcinosarcoma

Seed Germination Enhancement by N-(Cyanomethyl)glycine-Derived Plant Growth Regulators

N-substituted glycine derivatives incorporating the N-(cyanomethyl)glycine structural motif were demonstrated to promote seed germination and enhance root elongation. At 10 mg/L concentration, the N-substituted glycine derivative increased wheat seed germination rate to 93.3%, representing a 15.8% absolute improvement over the water control (77.5%) [1].

plant growth regulator seed germination agricultural application

Click Chemistry Utility: Cyanomethyl to Tetrazole Conversion for Peptoid Synthesis

N-(Cyanomethyl)glycine methyl ester serves as a key precursor for tetrazole formation via Click reaction with sodium azide, enabling the synthesis of N-(1H-tetrazol-5-yl)methyl substituted glycine building blocks for cyclic peptoid construction [1]. This reactivity distinguishes it from simple glycine or N-alkyl glycine derivatives that lack the nitrile functionality required for 1,3-dipolar cycloaddition, and provides a direct route to bioisosteric tetrazole replacement of carboxylic acid moieties [1].

Click chemistry tetrazole peptoid solid-phase synthesis

Pincer-Ligated Nickel Cyanomethyl Complexes Achieve Turnover Numbers up to 82,000 in Aldehyde Functionalization

Nickel pincer complexes bearing cyanomethyl ligands (structurally derived from cyanomethyl-containing precursors) exhibit exceptionally high catalytic activity for acetonitrile activation and addition of H–CH₂CN across aldehyde C═O bonds, achieving turnover numbers (TON) up to 82,000 without requiring base additives [1].

catalysis nickel pincer complex cyanomethylation aldehyde functionalization

Predicted pKa of 4.21 Enables pH-Dependent Solubility and Ionization Control

N-(Cyanomethyl)glycine has a predicted pKa of 4.21±0.20 . This value is notably lower than that of unsubstituted glycine (pKa₁ 2.34, pKa₂ 9.60), reflecting the electron-withdrawing effect of the cyanomethyl group on the amino nitrogen, which modulates the basicity of the secondary amine and alters the compound's ionization state under physiological and formulation-relevant pH conditions.

physicochemical properties pKa ionization formulation

N-(Cyanomethyl)glycine: Priority Application Scenarios Supported by Quantitative Evidence


Synthesis of Tetrazole-Containing Peptidomimetics via Click Chemistry

N-(Cyanomethyl)glycine methyl ester is directly applicable as a monomer building block for solid-phase synthesis of cyclic peptoids bearing (1H-tetrazol-5-yl)methyl pendant groups. The cyanomethyl moiety undergoes 1,3-dipolar cycloaddition with sodium azide to yield tetrazole functionality, which serves as a bioisosteric replacement for carboxylic acids in peptidomimetic design. This Click chemistry route provides efficient access to heterocycle-modified peptoids with potential applications in drug discovery and biomimetic materials. [1]

Anti-Inflammatory Lead Discovery Programs Targeting Carrageenan-Induced Edema

N-Benzoyl-protected cyanomethyl ester derivatives of glycine have demonstrated the most potent anti-inflammatory activity among a series of amino acid cyanomethyl esters in rodent models. Procurement of N-(cyanomethyl)glycine as a starting material enables synthesis of glycine-based cyanomethyl ester candidates for anti-inflammatory screening cascades. The glycine scaffold has been empirically validated as superior to L-alanine, DL-valine, and L-leucine variants in this specific assay context. [1]

Development of Agricultural Plant Growth Regulators for Seed Treatment

N-substituted glycine derivatives synthesized from N-(cyanomethyl)glycine precursors have demonstrated quantitative seed germination enhancement at 10 mg/L concentration. At this application rate, wheat seed germination rate increased from 77.5% (water control) to 93.3%, representing a meaningful agricultural performance improvement. This application scenario is particularly relevant for agrochemical research programs focused on germination acceleration and cold resistance enhancement in crop seeds. [1]

Synthesis of Base-Metal Pincer Complexes for Sustainable Catalysis

Cyanomethyl-containing ligands derived from cyanomethyl-functionalized building blocks are essential for preparing nickel pincer complexes that achieve turnover numbers up to 82,000 in aldehyde functionalization reactions. These complexes operate without base additives and offer a sustainable alternative to precious metal catalysts (Ru, Os) traditionally employed for carbonyl reduction. Procurement of N-(cyanomethyl)glycine or its derivatives is relevant for research groups developing earth-abundant transition metal catalysts for organic synthesis and CO₂ valorization. [1]

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